N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
Description
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, an oxadiazole ring, and a thiophene carboxamide
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c24-17(23-9-3-6-13-5-1-2-7-14(13)23)12-28-19-22-21-16(26-19)11-20-18(25)15-8-4-10-27-15/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWNGTNQXJKMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the 3,4-dihydroquinoline derivative: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.
Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carbonyl compound in the presence of a dehydrating agent such as phosphorus oxychloride.
Thioether formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.
Coupling with thiophene-2-carboxylic acid: The final step involves coupling the oxadiazole-thioether intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the quinoline.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for reducing the oxadiazole.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether for thiophene substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Brominated or chloromethylated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Material Science: Due to its unique structure, it might be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it is being developed as an anti-cancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The quinoline moiety could intercalate with DNA, while the oxadiazole and thiophene groups might interact with proteins or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- **N-((5-(2-(1H-indol-3-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
- **N-((5-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide stands out due to the presence of the 3,4-dihydroquinoline moiety, which can provide unique interactions with biological targets. Additionally, the combination of oxadiazole and thiophene groups offers a versatile platform for further chemical modifications and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
